molecular formula C14H13BrN4O B6713613 N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide

N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide

Cat. No.: B6713613
M. Wt: 333.18 g/mol
InChI Key: IHQUIQFNESIIGR-UHFFFAOYSA-N
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Description

N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropanecarboxamide group attached to a phenyl ring, which is further substituted with a 5-bromopyrimidin-2-ylamino group. The presence of the bromopyrimidine moiety is particularly noteworthy as it imparts distinct reactivity and biological activity to the compound.

Properties

IUPAC Name

N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-10-7-16-14(17-8-10)19-12-5-3-11(4-6-12)18-13(20)9-1-2-9/h3-9H,1-2H2,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQUIQFNESIIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)NC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with arylboronic acids can yield various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of key enzymes or the activation of specific receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

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